3,6-Dichloro-8-(dichloromethyl)quinoline
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Overview
Description
Levomepromazine hydrochloride, also known as methotrimeprazine, is a phenothiazine neuroleptic drug. It is primarily used as a low-potency antipsychotic with strong analgesic, hypnotic, and antiemetic properties. This compound is widely utilized in palliative care to manage intractable nausea, vomiting, and severe delirium or agitation in the final days of life .
Mechanism of Action
Mode of Action
A related compound, 3,7-dichloro-8-dichloro methyl quinoline (3,7-d-8-dmq), has been studied for its selective catalytic oxidation properties
Biochemical Pathways
The biochemical pathways affected by 3,6-Dichloro-8-(dichloromethyl)quinoline are currently unknown . More research is needed to elucidate the compound’s effects on cellular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Levomepromazine hydrochloride is synthesized through a series of chemical reactions involving phenothiazine as the core structure. The synthesis typically involves the following steps:
Nitration: Phenothiazine is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Alkylation: The amino group is alkylated to form the final product.
Industrial Production Methods: In industrial settings, the production of levomepromazine hydrochloride involves large-scale chemical synthesis under controlled conditions. The process includes:
Reaction Vessels: Large reaction vessels are used to carry out the nitration, reduction, and alkylation steps.
Purification: The product is purified using techniques such as crystallization and filtration to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Levomepromazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Substitution reactions can occur at the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Diperoxyazelaic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst is used for reduction reactions.
Substitution: Alkyl halides are used for alkylation reactions.
Major Products Formed:
Sulfoxides: Formed during oxidation reactions.
Amino Derivatives: Formed during reduction reactions.
Alkylated Products: Formed during substitution reactions.
Scientific Research Applications
Levomepromazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Widely used in palliative care for symptom management, as well as in the treatment of schizophrenia and bipolar disorder.
Industry: Utilized in the pharmaceutical industry for the production of antipsychotic medications
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar properties but higher potency.
Promethazine: A phenothiazine derivative with strong antihistamine properties.
Haloperidol: A high-potency antipsychotic with a different chemical structure but similar therapeutic uses.
Uniqueness of Levomepromazine Hydrochloride: Levomepromazine hydrochloride is unique due to its low potency and broad receptor blockade, making it particularly useful in palliative care for managing multiple symptoms with a single medication. Its strong sedative and antiemetic properties set it apart from other antipsychotics .
Properties
IUPAC Name |
3,6-dichloro-8-(dichloromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODZEOBSBQWQBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517905 |
Source
|
Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84087-44-5 |
Source
|
Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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